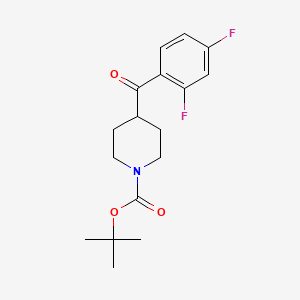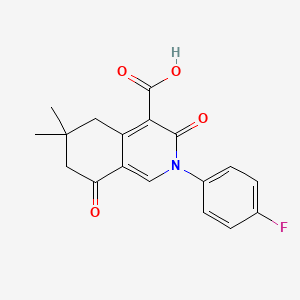
2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
説明
The compound “2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid” is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached . It also contains a carboxylic acid group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The fluorophenyl group would likely contribute to the compound’s polarity, and the carboxylic acid group could allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carboxylic acid group is typically quite reactive and can undergo a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound’s solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Synthesis and Fluorescence Studies
Some novel fluorophores, including 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid, have been designed, synthesized, and characterized for their fluorescence in various solvents and solutions. These fluorophores have shown potential applications in labeling nucleosides and oligodeoxyribonucleotides, demonstrating enhanced fluorescence signals and higher hybridization affinity compared to unlabelled counterparts, making them valuable in biochemical and medical research for studying biological systems and processes (Singh & Singh, 2007).
Fluorophore Formation in Histochemical Methods
Research into the formation of fluorophores from phenylethylamines, including compounds structurally related to 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid, has highlighted their application in fluorescence histochemical methods. These compounds undergo specific reactions, such as the Pictet-Spengler cyclization, leading to the formation of strongly fluorescent derivatives that are used for the sensitive detection of biogenic monoamines and related compounds in tissue samples (Lindvall, Björklund, & Svensson, 1974).
Studies on Fluorophore Forming Reactions
Further investigations into the fluorophore-forming reactions of catecholamines and tetrahydroisoquinolines with glyoxylic acid have revealed that 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid and similar compounds can form highly fluorescent derivatives. These findings are significant for understanding the chemical mechanisms underlying fluorescence histochemical demonstrations and for developing new fluorophores with enhanced properties for biological imaging and analysis (Svensson, Björklund, & Lindvall, 1975).
Weak Interactions and Crystal Packing
The study of weak interactions in derivatives of 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid, such as 1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, has provided insights into the influence of organic fluorine in crystal packing. Understanding these interactions is crucial for the design and synthesis of new materials with desired structural and functional properties (Choudhury, Nagarajan, & Row, 2003).
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)-6,6-dimethyl-3,8-dioxo-5,7-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-18(2)7-12-13(14(21)8-18)9-20(16(22)15(12)17(23)24)11-5-3-10(19)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUWYMYHEICHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)N(C=C2C(=O)C1)C3=CC=C(C=C3)F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



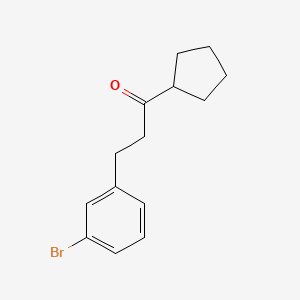
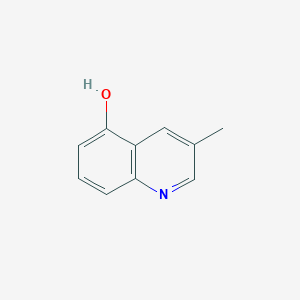
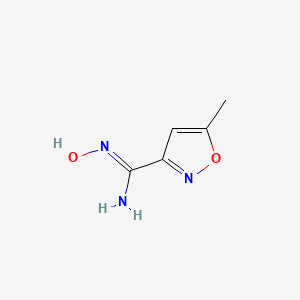
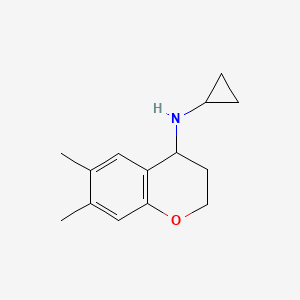
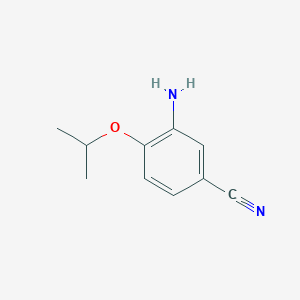
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)
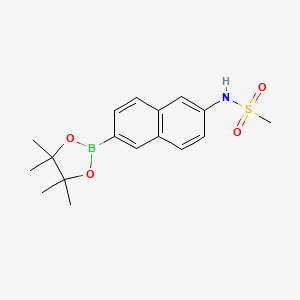
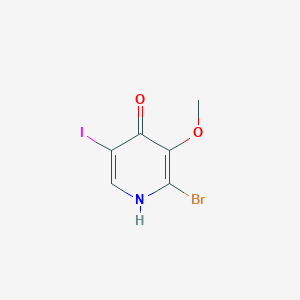
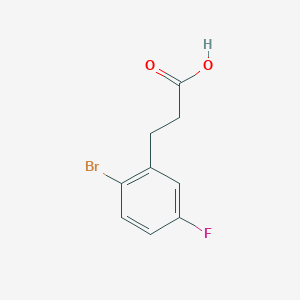

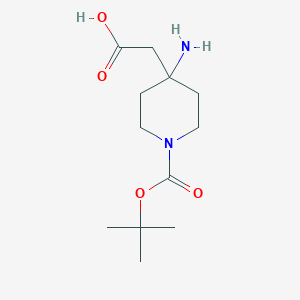
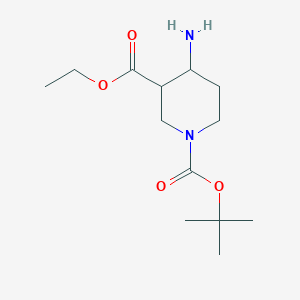
![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)
